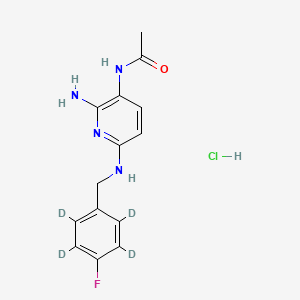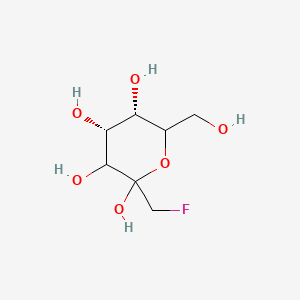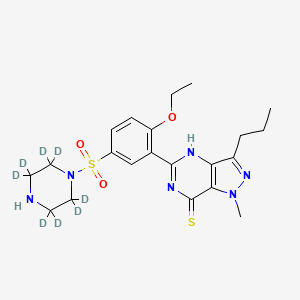
Desmethyl Thiosildenafil-d8
説明
Desmethyl Thiosildenafil-d8 is a biochemical used for proteomics research . It is the labelled analogue of Desmethyl Thiosildenafil, which is a Sildenafil thiono analog, a novel pyrazolopyrimidinethione as a PDE5 inhibitor .
Molecular Structure Analysis
The molecular formula of Desmethyl Thiosildenafil-d8 is C21H20D8N6O3S2 . The molecular weight is 484.66 .科学的研究の応用
Identification and Characterization in Supplements
Desmethyl Thiosildenafil-d8, as a sildenafil analogue, has been investigated primarily for its identification and characterization within health supplements, rather than for direct biological or therapeutic applications. Research has focused on the isolation, structural elucidation, and detection of sildenafil and thiosildenafil analogues, including Desmethyl Thiosildenafil-d8, in dietary supplements marketed for enhancing sexual function. These studies have employed advanced analytical techniques such as high-resolution mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the presence and structure of these compounds within complex mixtures.
For instance, Kee et al. (2012) identified two new phosphodiesterase-5 inhibitors (PDE-5), consisting of one sildenafil analogue and one thiosildenafil analogue, in health supplements through NMR, MS, and spectroscopic methods. Similarly, Han et al. (2014) discovered a novel PDE-5 inhibitor in a natural health food product, later identified as a propoxyphenyl thiosildenafil analogue, using preparative HPLC and several spectroscopic techniques. These studies underscore the analytical challenges and techniques involved in detecting and characterizing sildenafil analogues in unregulated supplements, highlighting concerns over the adulteration of such products (Kee et al., 2012) (Han et al., 2014).
Analytical Method Development
Further research into Desmethyl Thiosildenafil-d8 involves developing analytical methods for its detection and quantification in biological matrices. This work is crucial for supporting pharmacokinetic studies, understanding drug metabolism, and monitoring for adulteration in products. For example, a study by Challa et al. (2010) developed a liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for the simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma, using sildenafil-d8 and N-desmethyl sildenafil-d8 as internal standards. This method showcased the technical capabilities for accurate and sensitive analysis of sildenafil and its analogues in clinical and forensic investigations (Challa et al., 2010).
Safety and Hazards
将来の方向性
Desmethyl Thiosildenafil-d8, like other biochemicals, is likely to continue playing a crucial role in proteomics research . One study developed a method for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma using sildenafil-d8, N-desmethyl sildenafil-d8 as internal standards . This indicates potential future directions in analytical methods development and pharmacokinetic studies.
作用機序
Target of Action
Desmethyl Thiosildenafil-d8 is a deuterated analog of Sildenafil . Sildenafil is a medication used primarily to treat erectile dysfunction and pulmonary arterial hypertension . It belongs to a class of drugs called phosphodiesterase type 5 (PDE5) inhibitors . Therefore, the primary target of Desmethyl Thiosildenafil-d8 is likely to be PDE5.
Mode of Action
As a PDE5 inhibitor, Desmethyl Thiosildenafil-d8 is expected to prevent the degradation of cyclic guanosine monophosphate (cGMP) by PDE5 . This leads to an increase in cGMP levels, which in turn promotes muscle relaxation and vasodilation . These effects enhance blood flow to certain areas of the body, such as the penis in the case of erectile dysfunction treatment .
Biochemical Pathways
The inhibition of PDE5 and the subsequent increase in cGMP levels trigger a cascade of biochemical events. Elevated cGMP levels activate protein kinase G (PKG), which then phosphorylates multiple targets, leading to the relaxation of smooth muscle cells . This relaxation process involves a decrease in intracellular calcium levels, which is facilitated by the sequestration of calcium ions into the sarcoplasmic reticulum and the extrusion of calcium ions out of the cells .
Pharmacokinetics
Sildenafil is typically taken orally and is absorbed rapidly in the body . It is metabolized primarily by the liver and its metabolites are excreted in the feces and urine .
Result of Action
The primary result of Desmethyl Thiosildenafil-d8 action is the relaxation of smooth muscle cells, leading to vasodilation . In the context of erectile dysfunction treatment, this enhances blood flow to the penis, facilitating erection in response to sexual stimulation
Action Environment
The action of Desmethyl Thiosildenafil-d8, like many other pharmaceuticals, can be influenced by various environmental factors. These can include the presence of food in the stomach at the time of drug administration, the user’s age, liver and kidney function, and potential interactions with other medications . .
特性
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTWBKYCKLNLA-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675816 | |
| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Thiosildenafil-d8 | |
CAS RN |
1215321-44-0 | |
| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



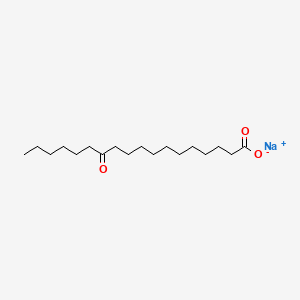

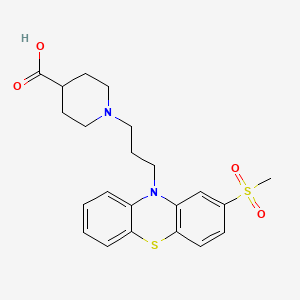
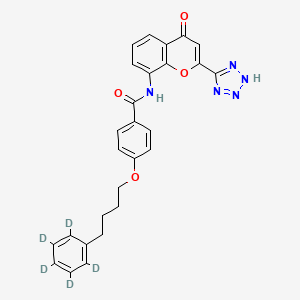

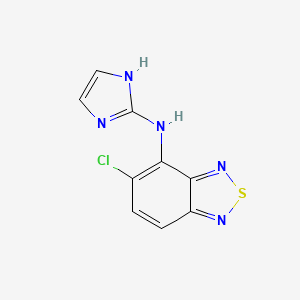
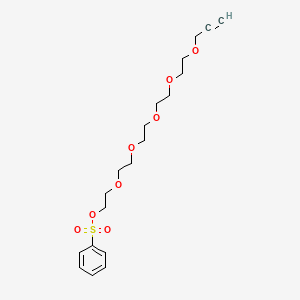
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)
